2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide
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Overview
Description
2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a quinazolinone core, which is a bicyclic compound containing fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide typically involves the condensation of 2-cyanomethylbenzoic acid with anthranilic acids. This reaction is carried out under specific conditions to ensure the formation of the quinazolinone core. The reaction is usually conducted in the presence of a suitable solvent, such as chlorobenzene, and requires heating to facilitate the condensation process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide
- **2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-benzylacetamide
- **2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(3-(trifluoromethyl)phenyl)acetamide .
Uniqueness
2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern on the quinazolinone core. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the phenylethyl group, in particular, may enhance its interaction with certain biological targets, potentially leading to improved efficacy in therapeutic applications .
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(13-7-3-2-4-8-13)19-16(22)11-24-18-20-15-10-6-5-9-14(15)17(23)21-18/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLJEDPGYDQXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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